molecular formula C22H27ClN6O2 B2936188 9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923438-23-7

9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2936188
CAS No.: 923438-23-7
M. Wt: 442.95
InChI Key: QYBDOHIVTXYVLI-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a pyrimidopurine-dione derivative characterized by:

  • A tetrahydropyrimido[2,1-f]purine core.
  • A 4-chlorophenyl substituent at position 7.
  • A methyl group at position 1.
  • A 2-(piperidin-1-yl)ethyl chain at position 2.

This scaffold is associated with diverse bioactivities, including phosphodiesterase (PDE) inhibition and receptor modulation, as observed in structurally related compounds . Its synthesis typically involves alkylation or cyclization steps, as seen in analogous purine derivatives .

Properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O2/c1-25-19-18(20(30)29(22(25)31)15-14-26-10-3-2-4-11-26)28-13-5-12-27(21(28)24-19)17-8-6-16(23)7-9-17/h6-9H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBDOHIVTXYVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (commonly referred to as D389-0712) is a synthetic derivative belonging to the purine family. Its structure suggests potential biological activity relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of D389-0712, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C22H27ClN6O2
  • Molecular Weight : 442.95 g/mol
  • IUPAC Name : 9-(4-chlorophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione

The biological activity of D389-0712 is primarily attributed to its interaction with various biological targets:

  • NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds structurally similar to D389-0712 exhibit inhibitory effects on the NLRP3 inflammasome. This is significant in the context of inflammatory diseases where IL-1β release plays a crucial role. The compound was shown to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
  • Antiproliferative Activity : D389-0712 has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was evaluated alongside other purine derivatives and showed promising results in inhibiting cell proliferation in MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
NLRP3 Inflammasome InhibitionIL-1β Release AssaySignificant inhibition observed
Antiproliferative ActivityMTT Assay on MDA-MB-231IC50 = 17.83 µM
Antiproliferative ActivityMTT Assay on MCF-7IC50 = 19.73 µM

Detailed Findings

In a study focusing on the chemical modulation of piperidinyl derivatives, D389-0712 was synthesized and evaluated for its potential as an NLRP3 inhibitor. The compound was found to significantly reduce pyroptotic cell death and IL-1β release at concentrations as low as 10 µM . Additionally, the antiproliferative effects were assessed using the MTT assay against breast cancer cell lines where it showed competitive activity compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications

Pyrido[1,2-e]purine-2,4-dione Derivatives

Compounds such as 3-(4-chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9b) (CAS #1842362-41-7) share the purine-dione core but replace the tetrahydropyrimido ring with a pyrido ring. The 4-chlorophenyl group in 9b mirrors the target compound’s substitution but lacks the piperidinylethyl chain, resulting in lower molecular weight (349.81 g/mol vs. ~449.9 g/mol) .

Hexahydro-purino-pyrimidine Derivatives

9-(4-Chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione (C16H20ClN5O2) introduces additional ring saturation and a 7-methyl group. This increases hydrophobicity (logP) compared to the target compound, which may influence blood-brain barrier permeability .

Substituent Variations

Aromatic Ring Modifications
  • 9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS #887458-38-0) substitutes the 4-chlorophenyl group with a 5-chloro-2-methylphenyl moiety. The ortho-methyl group may sterically hinder target binding but enhance metabolic stability .
  • 9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione introduces a dimethoxyphenethyl chain, which could enhance π-π stacking interactions with aromatic residues in enzyme active sites .
Alkyl Chain and Amine Substituents
  • The 2-(piperidin-1-yl)ethyl chain in the target compound contrasts with 3-methylbutyl or phenethyl groups in analogues. Piperidine-containing chains may improve solubility via amine protonation, whereas phenethyl groups enhance lipophilicity .
  • In 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a dihydroisoquinoline substituent confers dual affinity for serotonin (5-HT1A/7) and dopamine (D2) receptors, suggesting that bulky substituents at position 8 broaden pharmacological profiles .

Phosphodiesterase (PDE) Inhibition

  • The target compound’s tetrahydropyrimido core and piperidinylethyl chain are critical for PDE4B/PDE10A inhibition, as seen in analogues with similar substituents .
  • 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione () shows enhanced PDE4B affinity due to electron-withdrawing halogen substituents, which stabilize enzyme-ligand interactions .

Receptor Binding

  • Structural similarity (Tanimoto coefficient >0.85) correlates with a 20% likelihood of shared gene expression profiles, as seen in purine derivatives targeting neurotransmitter receptors .
  • Compound 5 () demonstrates that dihydroisoquinoline substituents at position 8 improve 5-HT7 receptor affinity (Ki < 50 nM) compared to piperidine-containing analogues .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity
Target Compound C24H24ClN5O2 449.9 4-Chlorophenyl, Piperidinylethyl PDE4B/10A inhibition, Receptor modulation
3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9b) C15H10ClN5O2 349.81 4-Chlorophenyl, Pyrido ring Not reported
9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione C24H24ClN5O2 449.9 5-Chloro-2-methylphenyl, Phenethyl Not reported
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione C28H34N6O4 518.6 Dihydroisoquinolinylbutyl 5-HT7/D2 receptor affinity

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